molecular formula C15H11F3O B1327672 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-80-4

3',5'-Difluoro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327672
CAS No.: 898768-80-4
M. Wt: 264.24 g/mol
InChI Key: FOCNQOCPHKBMAB-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-3-(4-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11F3O It is characterized by the presence of three fluorine atoms attached to a phenyl ring and a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-3-(4-fluorophenyl)propiophenone typically involves the fluorination of precursor compounds. One common method is the reaction of 3,5-difluorophenylacetic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Difluoro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3’,5’-Difluoro-3-(4-fluorophenyl)propiophenone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 3,5-Difluorophenylacetic acid
  • 4-Fluorobenzoyl chloride
  • 3,4-Difluorophenol

Comparison: 3’,5’-Difluoro-3-(4-fluorophenyl)propiophenone is unique due to the specific arrangement of fluorine atoms and the propiophenone backbone. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of multiple fluorine atoms can also enhance the compound’s lipophilicity and bioavailability, making it a valuable candidate for various applications.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCNQOCPHKBMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644603
Record name 1-(3,5-Difluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-80-4
Record name 1-Propanone, 1-(3,5-difluorophenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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